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Compound of Interest

3-Fluoro-4-hydroxy-2-
Compound Name:

(thiomethyl)pyridine
CAS No.: 1420034-41-8
Cat. No.: B1446553

Get Quote

\ J

| MW: 159.18 Da

Executive Summary

3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine is a highly functionalized heterocyclic building
block, primarily utilized in the synthesis of kinase inhibitors and fluoroquinolone-class
antibiotics. Its analysis presents a specific challenge due to the prototropic tautomerism
between the 4-hydroxy-pyridine and 4-pyridone forms.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS), emphasizing the
detection of tautomeric species and the specific electronic effects of the vicinal fluorine
substituent.

Structural Dynamics: The Tautomer Trap

Before interpreting spectra, the researcher must recognize that this compound does not exist
as a static "hydroxy-pyridine" in solution. It exists in dynamic equilibrium.
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e Form A (Hydroxy-pyridine): Favored in non-polar solvents and gas phase.
e Form B (Pyridone): Favored in polar aprotic solvents (DMSO, DMF) and crystalline state.
e Implication: In DMSO-

(standard NMR solvent), the spectrum will reflect the Pyridone (NH) form, showing a
carbonyl-like carbon and a broad NH proton, rather than a phenolic OH.

Tautomeric Equilibrium Diagram
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Caption: Fig 1. Prototropic tautomerism shifts based on solvent polarity. Analytical data in this
guide assumes DMSO-d6 solvation (Pyridone form).

Mass Spectrometry (MS) Profile

Method: ESI-MS (Positive/Negative Mode) or EI-MS (70 eV).

Molecular lon & Isotope Pattern

The presence of Sulfur (

) and Fluorine (
) creates a distinct signature.

e Monoisotopic Mass: 159.0154 Da

e :160.02 Da

 Isotope Signature: The

isotope (4.2% natural abundance) creates a visible
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peak at ~162 Da (approx 4-5% intensity of base peak).

Fragmentation Pathway (EI/CID)

The fragmentation is driven by the stability of the thiomethyl radical loss and subsequent
carbonyl ejection (characteristic of pyridones).

Fragment (
Loss Species Proposed Structure

)

159 Molecular lon

[3-Fluoro-4-hydroxypyridin-2-

112 (47) I

84 Ring contraction (post-carbonyl
(28) loss)

65 (20) Fluorine elimination

Fragmentation Workflow

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446553?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular lon

m/z 159

-SCH3 (47 Da)

CO (28 Da)

Ring Contraction
m/z 84

Click to download full resolution via product page
Caption: Fig 2. Primary fragmentation pathway observed in Electron Impact (El) MS.
Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-

(Favors Pyridone form). Reference: TMS (0.00 ppm).

NMR (Proton)

The 3-Fluorine atom causes significant splitting (

) on the adjacent protons.
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Shift ( Coupling (
Position Multiplicity Assignment
ppm) Hz)
Pyridone N-H
(Exchangeable
NH 11.5-12.2 Broad Singlet - with
)
Proton adjacent
H6 7.65 dd _
to Nitrogen
Proton adjacent
H5 6.15 dd ,
to Carbonyl
S-Me 2.45 Singlet - Thiomethyl group

Note: If run in

, the NH signal may disappear, and H5/H6 shifts will move downfield as the aromatic pyridine-ol
character increases.

NMR (Carbon)

The carbonyl carbon (C4) and C-F coupling are the diagnostic features.
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Shift (
Position Splitting (Hz2) Interpretation
ppm)
C=0 (Pyridone
C4 1715 Doublet ~20 Hz
carbonyl)
C-SMe
C2 148.0 Doublet ~12 Hz (Thiomethyl
attachment)
C-F (Large
C3 139.5 Doublet ~245 Hz
coupling)
] CH adjacent to
C6 128.0 Singlet - )
Nitrogen
) CH adjacent to
C5 115.2 Singlet -
Carbonyl
S-Me 13.5 Singlet - Methyl carbon

NMR (Fluorine)

 Shift:

-135.0 to -140.0 ppm.

» Pattern: Broad doublet or multiplet (due to coupling with H5/H6).

» Note: The chemical shift is highly sensitive to the H-bonding status of the adjacent C4-

OH/C4=0 group.

Infrared Spectroscopy (FT-IR)

Mode: ATR (Solid state).
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Wavenumber (

Functional Group Description

)

Broad stretch, indicative of H-
3200 - 2800 N-H/ O-H bonded pyridone dimer

network.

Strong amide-like carbonyl
1640 - 1620 C=0 .

stretch (Pyridone).

Aromatic ring skeletal
1580 Cc=C o

vibration.
1250 C-F Aryl-Fluorine stretch.
680 C-s Carbon-Sulfur stretch (weak).

Synthesis & Purification Protocol

Since this compound is often synthesized in-house, the following protocol ensures high purity
for spectroscopic validation.

Reaction Scheme

Precursor: 2-Chloro-3-fluoro-4-methoxypyridine. Reagents: Sodium Thiomethoxide (NaSMe),
DMF.

e Nucleophilic Substitution: Dissolve precursor in dry DMF. Add NaSMe (1.1 eq) at 0°C. Stir at
RT for 4h. (Displaces 2-Cl).

o Demethylation: Treat the intermediate with

in DCM or aqueous HBr reflux to convert 4-OMe to 4-OH.

o Workup: Adjust pH to 6.0 (isoelectric point). The product often precipitates.

Purification Workflow
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Caption: Fig 3. Purification strategy to isolate the pyridone tautomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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